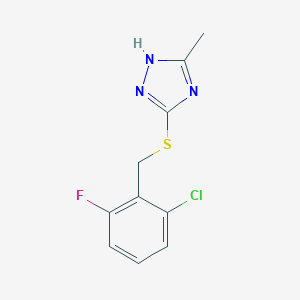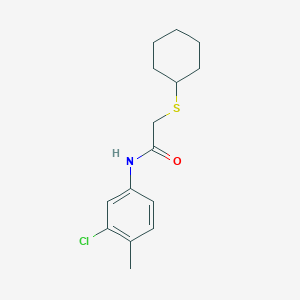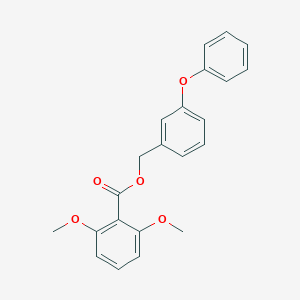
2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide is a synthetic compound that has been studied for its potential applications in scientific research. This compound is often referred to by its chemical formula, C13H10ClFN4S. In
Wirkmechanismus
The mechanism of action of 2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide is not fully understood. However, it is believed to act by inhibiting certain enzymes or signaling pathways that are involved in cell proliferation and survival. For example, one study found that this compound could inhibit the activity of the protein kinase Akt, which is known to promote cell survival and growth.
Biochemical and Physiological Effects
2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, it has also been found to have anti-inflammatory and antioxidant effects. One study found that it could reduce inflammation in mice with colitis, a type of inflammatory bowel disease. Another study found that it could protect against oxidative stress in human liver cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide in lab experiments is its ability to selectively target certain enzymes or signaling pathways. This can help researchers to better understand the underlying mechanisms of various diseases and develop more targeted therapies. However, one limitation is that the compound may have off-target effects or interact with other molecules in unexpected ways, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide. One area of interest is its potential as a therapeutic agent for other types of cancer, such as lung cancer or prostate cancer. Another area of interest is its potential as a treatment for other inflammatory diseases, such as rheumatoid arthritis or multiple sclerosis. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential interactions with other molecules in the body.
Synthesemethoden
The synthesis of 2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide has been described in several research papers. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium azide to form 2-chloro-6-fluorobenzyl azide. This intermediate is then reacted with 3-methyl-1H-1,2,4-triazole-5-thiol to form the final product, 2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for cancer treatment. In one study, this compound was found to inhibit the growth of human breast cancer cells in vitro. Another study found that it could induce apoptosis, or programmed cell death, in human leukemia cells.
Eigenschaften
Produktname |
2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide |
|---|---|
Molekularformel |
C10H9ClFN3S |
Molekulargewicht |
257.72 g/mol |
IUPAC-Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H9ClFN3S/c1-6-13-10(15-14-6)16-5-7-8(11)3-2-4-9(7)12/h2-4H,5H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
ONRZICXVEVLUKY-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)SCC2=C(C=CC=C2Cl)F |
Kanonische SMILES |
CC1=NC(=NN1)SCC2=C(C=CC=C2Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)




![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)
![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)

![6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B255409.png)
![N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide](/img/structure/B255410.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)

![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)